molecular formula C8H12BrN3 B12961325 5-bromo-N2-isopropylpyridine-2,3-diamine

5-bromo-N2-isopropylpyridine-2,3-diamine

Cat. No.: B12961325
M. Wt: 230.11 g/mol
InChI Key: HFTXTWKGJXTWBM-UHFFFAOYSA-N
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Description

5-bromo-N2-isopropylpyridine-2,3-diamine is an organic compound with the molecular formula C8H12BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group attached to the nitrogen atom at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N2-isopropylpyridine-2,3-diamine typically involves the bromination of N2-isopropylpyridine-2,3-diamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves using continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-brominated or modified isopropyl derivatives.

Scientific Research Applications

5-bromo-N2-isopropylpyridine-2,3-diamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-diaminopyridine
  • 5-bromo-2,3-diaminopyrazine
  • 2,3-diamino-5-bromopyridine

Uniqueness

5-bromo-N2-isopropylpyridine-2,3-diamine is unique due to the presence of the isopropyl group at the nitrogen atom, which imparts distinct steric and electronic properties This modification enhances its binding affinity and selectivity towards specific molecular targets compared to its analogs

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-2-N-propan-2-ylpyridine-2,3-diamine

InChI

InChI=1S/C8H12BrN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

HFTXTWKGJXTWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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